An In-depth Technical Guide to 3-(Cyclopentyloxy)propan-1-ol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-(Cyclopentyloxy)propan-1-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Cyclopentyloxy)propan-1-ol, a bifunctional organic molecule incorporating both an ether and a primary alcohol. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to predict its chemical and physical properties, propose a robust synthetic route, and discuss its potential applications and safety considerations. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who are interested in leveraging the unique structural features of this molecule.
Introduction: The Structural and Functional Landscape of 3-(Cyclopentyloxy)propan-1-ol
3-(Cyclopentyloxy)propan-1-ol is a unique chemical entity characterized by a cyclopentyl ether linked to a propanol backbone. This structure confers a combination of properties derived from both the ether and alcohol functional groups. The cyclopentyl moiety introduces a degree of lipophilicity and conformational rigidity, while the terminal primary alcohol provides a reactive site for further chemical modifications and contributes to its polarity and potential for hydrogen bonding.
The ether linkage is generally stable and less reactive than the hydroxyl group, making the alcohol the primary site for chemical transformations.[1][2] This bifunctionality makes 3-(Cyclopentyloxy)propan-1-ol a potentially valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), specialty polymers, and novel solvents.
Physicochemical Properties: An Estimation Based on Analogous Structures
| Property | Predicted Value for 3-(Cyclopentyloxy)propan-1-ol | Rationale and Comparative Data |
| Molecular Formula | C8H16O2 | Based on its chemical structure. |
| Molecular Weight | 144.21 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless liquid | Typical for simple ethers and alcohols. |
| Boiling Point | ~180-200 °C | Higher than 3-isopropoxy-1-propanol (~162-168 °C) due to increased molecular weight and van der Waals forces from the cyclopentyl ring.[3] Lower than 3-cyclohexyl-1-propanol (218-223 °C) due to the smaller cycloalkyl group.[4] |
| Density | ~0.94 - 0.96 g/cm³ | Expected to be slightly less dense than water, similar to other alkoxy propanols. |
| Solubility | Moderately soluble in water; soluble in organic solvents | The ether and alcohol functionalities allow for hydrogen bonding with water, conferring some aqueous solubility. The cyclopentyl group enhances solubility in nonpolar organic solvents. Ethers can act as hydrogen-bond acceptors but not donors, making them generally less water-soluble than comparable alcohols.[2] |
| Flash Point | ~70-90 °C | Estimated based on the trend of increasing flash points with molecular weight in similar compounds. |
Proposed Synthesis: The Williamson Ether Synthesis
The most logical and well-established method for the preparation of 3-(Cyclopentyloxy)propan-1-ol is the Williamson ether synthesis.[6][7][8] This versatile S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[6] For the synthesis of our target molecule, two primary pathways are feasible, with one being significantly more favorable.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of 3-(Cyclopentyloxy)propan-1-ol.
Preferred Synthetic Pathway
The preferred route involves the reaction of sodium cyclopentoxide with 3-chloro-1-propanol. This pathway is favored because it utilizes a primary alkyl halide, which is ideal for an S(_N)2 reaction and minimizes the competing E2 elimination reaction.
Caption: Proposed two-step synthesis of 3-(Cyclopentyloxy)propan-1-ol.
Detailed Experimental Protocol
Materials:
-
Cyclopentanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
3-Chloro-1-propanol[9]
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Alkoxide Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.0 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask.
-
Slowly add cyclopentanol (1.0 eq) dropwise to the stirred suspension of NaH in THF at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Ether Synthesis:
-
Cool the freshly prepared sodium cyclopentoxide solution to 0 °C.
-
Add 3-chloro-1-propanol (1.0 eq) dropwise to the solution.
-
After the addition, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH(_4)Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure 3-(cyclopentyloxy)propan-1-ol.
-
Spectral Characterization (Predicted)
While experimental spectra for 3-(cyclopentyloxy)propan-1-ol are not available, its key spectral features can be predicted based on its functional groups.
¹H NMR Spectroscopy
-
-CH₂-OH (propanol end): A triplet around 3.6-3.8 ppm.
-
-O-CH₂- (ether linkage, propanol side): A triplet around 3.5-3.7 ppm.
-
-O-CH- (cyclopentyl): A multiplet around 3.3-3.5 ppm.
-
-CH₂- (middle of propanol chain): A multiplet around 1.8-2.0 ppm.
-
-CH₂- (cyclopentyl): Multiplets in the range of 1.4-1.7 ppm.
-
-OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy
-
-CH₂-OH: ~60-65 ppm
-
-O-CH₂-: ~68-72 ppm
-
-O-CH-: ~80-85 ppm
-
-CH₂- (middle of propanol chain): ~30-35 ppm
-
-CH₂- (cyclopentyl, adjacent to ether): ~32-36 ppm
-
-CH₂- (cyclopentyl, distal): ~23-27 ppm
Infrared (IR) Spectroscopy
-
O-H stretch (alcohol): A strong, broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aliphatic): Multiple sharp peaks in the region of 2850-3000 cm⁻¹.
-
C-O stretch (ether): A strong, sharp band in the region of 1050-1150 cm⁻¹.
-
C-O stretch (primary alcohol): A strong band around 1050 cm⁻¹.
Reactivity and Potential Applications
The reactivity of 3-(cyclopentyloxy)propan-1-ol is dominated by its primary alcohol functional group. The ether linkage is comparatively inert under most conditions.[1][2]
Key Reactions
-
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (KMnO(_4)) or chromic acid (H₂CrO(_4)).
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) will form the corresponding esters.
-
Conversion to Alkyl Halides: The hydroxyl group can be converted to a good leaving group (e.g., tosylate) or directly to a halide using reagents like SOCl₂ or PBr₃.
-
Deprotonation: The alcohol can be deprotonated with a strong base to form an alkoxide, which can then be used as a nucleophile in further reactions.
Potential Applications
Given its structure, 3-(cyclopentyloxy)propan-1-ol can be envisioned as a useful building block in several areas:
-
Pharmaceutical Synthesis: As a precursor for the synthesis of more complex molecules with potential biological activity. The combination of a flexible linker and a moderately lipophilic cyclopentyl group could be advantageous in drug design for optimizing binding to target proteins.
-
Solvent Applications: Its amphiphilic nature suggests potential as a specialty solvent, particularly for paints, coatings, and cleaning formulations, similar to other glycol ethers.[3] Glycol ethers are known for their excellent solvency for a wide range of resins and their ability to act as coupling agents in water/organic systems.
-
Polymer Chemistry: It can be used as a monomer or a chain modifier in the synthesis of polyesters and polyurethanes, imparting flexibility and altering the hydrophobicity of the final polymer.[3]
-
Fragrance and Flavor Industry: The combination of ether and alcohol functionalities in a molecule of this size is common in fragrance compounds.
Safety and Handling
Specific toxicological data for 3-(cyclopentyloxy)propan-1-ol is not available. Therefore, safety precautions should be based on data from structurally related compounds, such as cyclopentyl methyl ether and other alkoxy propanols.[10][11][12][13]
-
General Hazards: Assumed to be a combustible liquid. Vapors may be irritating to the eyes, skin, and respiratory tract.[14]
-
Toxicity: Likely to have low to moderate acute toxicity if ingested or absorbed through the skin.[10] Cyclopentyl methyl ether is classified as harmful if swallowed and causes skin and eye irritation.[12]
-
Handling:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Caption: Key safety precautions for handling 3-(Cyclopentyloxy)propan-1-ol.
Conclusion
3-(Cyclopentyloxy)propan-1-ol represents a chemical building block with significant potential, stemming from its bifunctional nature. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis, predicted properties, and potential applications by drawing upon the well-understood chemistry of analogous compounds. The proposed Williamson ether synthesis offers a reliable and scalable route to this molecule. Its predicted physicochemical properties suggest its utility as a specialty solvent and a versatile intermediate in organic synthesis. As with any lesser-studied chemical, appropriate safety precautions, based on the known hazards of related compounds, are paramount. This guide serves as a starting point for researchers to explore the chemistry of 3-(cyclopentyloxy)propan-1-ol and unlock its potential in various scientific and industrial endeavors.
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- 767-05-5 Cas No. | 3-Cyclopentylpropan-1-ol. (n.d.).
- 3-(cyclopentyloxy)propan-1-ol. (n.d.).
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